2-(Bromomethyl)-5-methoxybenzofuran

Descripción

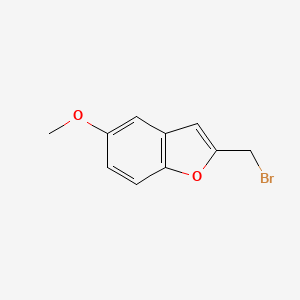

2-(Bromomethyl)-5-methoxybenzofuran is a benzofuran derivative substituted with a bromomethyl group at the 2-position and a methoxy group at the 5-position. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol. The bromomethyl group renders it highly reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry .

Propiedades

Fórmula molecular |

C10H9BrO2 |

|---|---|

Peso molecular |

241.08 g/mol |

Nombre IUPAC |

2-(bromomethyl)-5-methoxy-1-benzofuran |

InChI |

InChI=1S/C10H9BrO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6H2,1H3 |

Clave InChI |

JIHRXWUDSQPLRJ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)OC(=C2)CBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of Key Compounds

Métodos De Preparación

Radical Bromination with NBS

Adapted from Ambeed’s protocol for methyl 2-(bromomethyl)-4-methoxybenzoate, 5-methoxy-2-methylbenzofuran undergoes bromination in 1,2-dichloroethane with NBS and dibenzoyl peroxide (BPO) as a radical initiator.

Procedure :

-

Reaction Setup : Combine 5-methoxy-2-methylbenzofuran (1 eq), NBS (1.3 eq), and BPO (0.1 eq) in 1,2-dichloroethane.

-

Heating : Reflux at 80°C for 12 hours under nitrogen atmosphere.

-

Workup : Cool the mixture, filter precipitated succinimide, and concentrate the filtrate. Purify via column chromatography (hexane/EtOAc) to isolate 2-(bromomethyl)-5-methoxybenzofuran.

Key Parameters :

-

Solvent : 1,2-Dichloroethane enhances radical stability and solubility.

-

Initiator : BPO generates bromine radicals efficiently at 80°C.

Side products like dibrominated species are minimal due to the steric hindrance of the benzofuran ring.

Table 2: Bromination Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| NBS Equivalents | 1.3 eq | Maximizes monobromination |

| Temperature | 80°C | Balances rate and selectivity |

| Reaction Time | 12 hours | Completes conversion |

Methodological Comparison and Industrial Viability

Efficiency and Scalability

-

Friedel-Crafts Route : Suitable for large-scale production due to straightforward reagent availability and high yields. However, AlCl₃ disposal poses environmental concerns.

-

Copper Catalysis : Ideal for lab-scale synthesis with fewer corrosive reagents but requires costly l-proline ligands.

-

Bromination : Universally applicable across substrates, with NBS offering predictable reactivity.

Q & A

Q. What are the established synthetic routes for 2-(Bromomethyl)-5-methoxybenzofuran?

The synthesis typically involves alkylation or halogenation strategies. For example:

- Alkylation of phenol derivatives : Reacting a phenol substrate with bromomethyl furan intermediates under controlled conditions. A patented method describes the use of 2-(Bromomethyl)furan (I) as a precursor in coupling reactions with phenolic compounds, leveraging bromine’s electrophilic properties .

- Solvent-driven cyclization : Hexafluoropropan-2-ol (HFIP) has been used as a solvent in benzofuran synthesis due to its ability to stabilize intermediates and enhance reaction efficiency. This approach, combined with oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone), can facilitate cyclization at room temperature .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the positions of the bromomethyl and methoxy substituents.

- X-ray crystallography : Used to resolve the three-dimensional structure of benzofuran derivatives, particularly for analyzing bond angles and substituent orientations (e.g., C–Br bond geometry in brominated analogs) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions?

The bromine atom acts as a strong leaving group, enabling nucleophilic substitution (e.g., Suzuki-Miyaura coupling). For example:

- In analogs like 3-(2-(Bromomethyl)benzimidazole derivatives, bromine facilitates substitution with amines or alkoxy groups under mild conditions, critical for functionalizing the benzofuran core .

- Steric and electronic effects of the methoxy group at the 5-position can modulate reaction rates and regioselectivity .

Q. What strategies mitigate instability or decomposition during storage or reactions?

- Storage : Store under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent oxidative degradation.

- Reaction conditions : Avoid prolonged exposure to light or moisture. Bromomethyl groups in similar compounds (e.g., 5-nitro-2-furfuryl bromide) are prone to hydrolysis, necessitating anhydrous solvents and rapid workup .

Q. How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Systematic substituent variation : Modify substituents (e.g., replacing methoxy with sulfamoyl groups) and compare biological outcomes. For instance, sulfamoylbenzoyl benzofurans show altered antimicrobial activity depending on substituent positions .

- Assay standardization : Differences in cell lines, concentrations, or solvent systems (e.g., DMSO vs. aqueous buffers) can lead to variability. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular docking : Used to model binding interactions of benzofuran derivatives with enzymes (e.g., viral glycoproteins). Retrosynthesis tools can score synthetic feasibility, as demonstrated in studies on ZINC4 analogs .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends in halogenated benzofurans .

Q. How do steric and electronic effects of the methoxy group impact pharmacological activity?

- Electronic modulation : The electron-donating methoxy group at the 5-position can enhance π-stacking interactions with aromatic residues in target proteins.

- Steric hindrance : Bulky substituents may restrict rotational freedom, affecting binding affinity. Comparative studies on 5-methoxy vs. 7-methoxy benzofurans reveal differences in antifungal potency .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Q. How can reaction yields be optimized for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.